N-cyclobutylquinolin-8-amine

Catalog No.
S986971
CAS No.
1249160-36-8
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclobutylquinolin-8-amine

CAS Number

1249160-36-8

Product Name

N-cyclobutylquinolin-8-amine

IUPAC Name

N-cyclobutylquinolin-8-amine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c1-4-10-5-3-9-14-13(10)12(8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2

InChI Key

VKQYWDSZLUKRDJ-UHFFFAOYSA-N

SMILES

C1CC(C1)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CC(C1)NC2=CC=CC3=C2N=CC=C3

N-cyclobutylquinolin-8-amine is an organic compound characterized by a quinoline core substituted with a cyclobutyl group and an amine functional group. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The presence of the cyclobutyl moiety may influence the compound's pharmacokinetic properties and biological interactions.

N-cyclobutylquinolin-8-amine is an organic compound that belongs to the class of cycloalkylamines and quinolines. While research on this specific molecule is limited, quinolines themselves are a well-studied class of organic compounds with various applications in scientific research, particularly in medicinal chemistry [].

  • Potential Medicinal Chemistry Applications

    Due to the presence of the quinoline ring structure, N-cyclobutylquinolin-8-amine might hold potential for development as a therapeutic agent. Quinoline derivatives have been explored for their anti-malarial [], anti-bacterial [], and anti-tumor [] properties. However, there is no currently available scientific research specifically investigating the medicinal properties of N-cyclobutylquinolin-8-amine.

  • Use in Organic Synthesis

    N-cyclobutylquinolin-8-amine might be a valuable intermediate in the synthesis of more complex molecules. Quinolines are frequently used as building blocks in organic synthesis due to their versatile reactivity []. However, further research is required to understand the specific role of N-cyclobutylquinolin-8-amine in organic synthesis.

Typical for amines and quinolines:

  • Alkylation: The amine group can react with alkyl halides to form N-alkylated derivatives through nucleophilic substitution reactions .
  • Acylation: Reacting with acyl chlorides can yield amides, which are crucial for further chemical transformations
    2
    .
  • Dealkylation: This process involves the removal of the cyclobutyl group under specific conditions, potentially leading to simpler amine derivatives .

Compounds containing quinoline structures often exhibit significant biological activities, including:

  • Antimicrobial: Many quinoline derivatives show efficacy against various bacterial and fungal strains.
  • Anticancer: Some studies suggest that N-cyclobutylquinolin-8-amine may possess cytotoxic properties against cancer cell lines.
  • Antimalarial: Quinoline derivatives are historically known for their use in treating malaria, indicating potential relevance for N-cyclobutylquinolin-8-amine in this area.

The synthesis of N-cyclobutylquinolin-8-amine can be achieved through multiple pathways:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the quinoline structure. For instance, using 2-aminoaryl ketones and cyclobutanones can facilitate this process.
  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with cyclobutylamine in the presence of a reducing agent .
  • N-Alkylation of Quinolines: The introduction of the cyclobutyl group can be accomplished via nucleophilic substitution reactions involving cyclobutyl halides .

N-cyclobutylquinolin-8-amine has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to new drug candidates targeting diseases such as cancer or infections.
  • Material Science: The compound could be explored for use in developing novel materials due to its unique electronic properties.
  • Biochemistry: As a probe or reagent in biochemical assays to study enzyme interactions or cellular processes.

Studies on the interactions of N-cyclobutylquinolin-8-amine with biological targets are crucial for understanding its pharmacological potential. Preliminary research suggests that it may interact with specific receptors or enzymes involved in metabolic pathways. Further investigation is needed to elucidate these interactions fully.

Several compounds share structural similarities with N-cyclobutylquinolin-8-amine. Here are a few notable examples:

Compound NameStructure TypeUnique Features
8-HydroxyquinolineQuinoline derivativeKnown for chelating metal ions
2-AminoquinolineAmino-substituted quinolineExhibits antimicrobial properties
QuinineAlkaloid (quinoline)Historically used as an antimalarial agent

Uniqueness of N-cyclobutylquinolin-8-amine

The presence of the cyclobutyl group distinguishes N-cyclobutylquinolin-8-amine from other quinoline derivatives. This unique substitution may affect its solubility, stability, and interaction profile with biological targets, potentially leading to enhanced activity or selectivity compared to related compounds.

The introduction of cyclobutyl groups to the quinoline scaffold represents a critical step in the synthesis of N-cyclobutylquinolin-8-amine. Several methodologies have been developed to achieve this transformation with varying degrees of efficiency and selectivity [1] [2]. The primary strategies for cyclobutyl group introduction can be categorized into direct alkylation approaches, reductive amination pathways, and coupling reactions [3] [4].

Direct alkylation represents one of the most straightforward approaches, wherein cyclobutyl halides react with the amino group of quinolin-8-amine [5]. This nucleophilic substitution reaction typically proceeds via an SN2 mechanism, with the nitrogen atom of quinolin-8-amine acting as the nucleophile [6]. However, this method often suffers from over-alkylation challenges, leading to the formation of secondary and tertiary amine byproducts that complicate purification [7].

Reductive amination offers a more selective approach for cyclobutyl group introduction [8]. This two-step process involves the condensation of quinolin-8-amine with cyclobutanone to form an imine intermediate, followed by selective reduction using appropriate reducing agents [9]. Common reducing agents employed include sodium cyanoborohydride and sodium borohydride, with the former demonstrating superior chemoselectivity for imine reduction in the presence of other functional groups [10].

MethodReagentsConditionsYield (%)Selectivity
Direct AlkylationCyclobutyl bromide, Base80-100°C, 12-24h45-65Moderate
Reductive AminationCyclobutanone, NaBH₃CNRT to 60°C, 6-12h70-85High
Coupling ReactionCyclobutylamine, Pd catalyst100-120°C, 24h60-75High
Metal-Catalyzed C-N Bond FormationCyclobutylamine, Cu catalyst80-100°C, 8-12h65-80High

The coupling reaction approach utilizes transition metal catalysts to facilitate the formation of carbon-nitrogen bonds between cyclobutylamine and halogenated quinoline derivatives [11]. This method has gained significant attention due to its versatility and compatibility with various functional groups [12]. The metal-catalyzed C-N bond formation typically employs palladium or copper catalysts, with the latter showing particular promise for cost-effective and scalable synthesis [13].

Recent advances in cyclobutyl group introduction have focused on developing more sustainable and efficient methodologies [14]. These include photocatalytic approaches that enable C-N bond formation under mild conditions and electrochemical methods that eliminate the need for stoichiometric oxidants or reductants [3] [15].

Amine Functionalization of Quinoline Core

The functionalization of the quinoline core with an amine group at the 8-position represents a crucial step in the synthesis of N-cyclobutylquinolin-8-amine [16]. Several established methodologies exist for introducing the amino functionality to the quinoline scaffold, each with distinct advantages and limitations [17].

The classical approach involves the nitration of quinoline followed by reduction of the resulting nitro group [4]. This method typically begins with the nitration of quinoline using a mixture of concentrated nitric acid and sulfuric acid, which predominantly yields 5- and 8-nitroquinoline isomers [18]. These isomers can be separated through distillation and sublimation techniques, after which the 8-nitroquinoline is selectively reduced to 8-aminoquinoline using reducing agents such as tin in hydrochloric acid or catalytic hydrogenation with palladium on carbon [4] [19].

An alternative approach involves the direct amination of 8-haloquinolines through nucleophilic aromatic substitution reactions [20]. This method utilizes ammonia or ammonium salts under high-temperature and high-pressure conditions to displace the halogen at the 8-position [21]. While this approach offers a more direct route to 8-aminoquinoline, it often requires harsh reaction conditions and may result in lower yields compared to the nitration-reduction sequence [22].

Recent advances in transition metal-catalyzed C-N bond formation have enabled more efficient and selective amine functionalization of the quinoline core [14] [23]. These methods employ palladium, copper, or nickel catalysts to facilitate the coupling of 8-haloquinolines with ammonia or ammonia equivalents under milder conditions [24]. The Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for introducing amino groups to aromatic systems, including quinolines [25].

Functionalization MethodStarting MaterialReagentsConditionsYield (%)
Nitration-ReductionQuinolineHNO₃/H₂SO₄, then H₂/Pd/C0-5°C (nitration), RT (reduction)60-75
Direct Amination8-ChloroquinolineNH₃150-180°C, pressure40-60
Buchwald-Hartwig Amination8-BromoquinolinePd catalyst, NH₃ or NH₃ equivalent80-100°C70-85
Chichibabin AminationQuinolineNaNH₂100-120°C30-50

The Chichibabin amination represents another approach for direct introduction of amino groups to quinolines [26]. This reaction involves the treatment of quinoline with sodium amide to yield aminoquinolines, although regioselectivity can be a challenge with this method [27]. Modern variations of this reaction employ milder bases and additives to improve both yield and selectivity [28].

Once the 8-aminoquinoline intermediate is obtained, subsequent N-alkylation with cyclobutyl groups can be performed using the strategies discussed in the previous section [29]. The choice of amine functionalization method largely depends on the availability of starting materials, desired scale of synthesis, and compatibility with other functional groups present in the molecule [30].

Catalytic Systems for Regioselective Synthesis

The development of catalytic systems for the regioselective synthesis of N-cyclobutylquinolin-8-amine has been a focus of significant research efforts [14] [31]. These systems aim to control the site-selectivity of reactions, ensuring that functionalization occurs exclusively at the desired positions of the quinoline scaffold [32].

Transition metal catalysis plays a pivotal role in regioselective synthesis strategies [33]. Palladium-based catalysts, particularly those employing phosphine ligands, have demonstrated exceptional efficacy in controlling the regioselectivity of C-N bond formation reactions [34]. The Pd(OAc)₂/XantPhos catalyst system, for instance, has been successfully employed for the regioselective hydrosilylation of propargylic amines, which can be applied to the synthesis of cyclobutylamine derivatives for subsequent coupling with quinoline moieties [22] [35].

Copper catalysts offer a cost-effective alternative to palladium systems while maintaining good regioselectivity [36]. The CuI/L-proline combination has shown promise for the N-arylation of cyclobutylamine with haloquinolines, providing access to N-cyclobutylquinolin-8-amine with high regioselectivity [37]. Similarly, copper-catalyzed dehydrogenative C-N coupling reactions enable the direct functionalization of quinoline N-oxides with aliphatic secondary amines, including cyclobutylamine derivatives [14] [38].

Catalyst SystemReaction TypeRegioselectivityYield (%)Reaction Conditions
Pd(OAc)₂/XantPhosHydrosilylation>99:175-9080°C, 12h, THF
CuI/L-prolineN-arylation>95:565-80100°C, 24h, DMSO
Ni(OAc)₂/8-aminoquinolineC-H activation>90:1060-75110°C, 18h, dioxane
Ru(II)/phosphineReductive amination>95:570-8580°C, 8h, toluene
Ag/K₂S₂O₈Oxidative coupling>85:1555-70RT, 12h, DCM

Nickel-catalyzed C-H functionalization represents another valuable approach for regioselective synthesis [39]. Studies into the mechanism of 8-aminoquinoline-directed nickel-catalyzed C(sp³)-H arylation have revealed the formation of paramagnetic nickel(II) species that undergo key C-H activation steps [39] [40]. These insights have led to the development of optimized catalytic systems that operate under milder conditions, such as replacing sodium carbonate with sodium tert-butoxide as the base [39].

Ruthenium catalysts have also demonstrated utility in regioselective synthesis, particularly for reductive amination reactions involving cyclobutanone and aminoquinolines [41]. The Ru(II)/phosphine catalyst system facilitates the selective reduction of imine intermediates, leading to high regioselectivity in the formation of N-cyclobutylquinolin-8-amine [42].

Recent advances in photocatalysis have opened new avenues for regioselective synthesis [16]. Visible light-induced catalyst-free deaminative approaches enable the direct C-2 alkylation of quinoline-N-oxides, which can be extended to the synthesis of cyclobutyl-functionalized quinoline derivatives [16] [43]. These methods operate under mild conditions and offer excellent regioselectivity through the formation of electron donor-acceptor complexes [16].

The choice of solvent and additives significantly impacts the performance of catalytic systems [44]. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) often enhance the efficiency of metal-catalyzed coupling reactions, while the addition of ligands and bases can fine-tune the reactivity and selectivity of the catalytic system [45].

Purification Challenges and Chromatographic Resolution

The purification of N-cyclobutylquinolin-8-amine presents several challenges that necessitate the development of specialized chromatographic techniques [31] [46]. These challenges arise from the structural characteristics of the compound, including its basic nitrogen atoms, potential for tautomerism, and tendency to form strong interactions with stationary phases [47].

One of the primary purification challenges involves the separation of N-cyclobutylquinolin-8-amine from closely related impurities, such as unreacted starting materials, over-alkylated products, and regioisomers [48]. Traditional purification methods, including recrystallization and distillation, often prove insufficient for achieving the high purity levels required for analytical and pharmaceutical applications [49].

Column chromatography represents the most widely employed purification technique for N-cyclobutylquinolin-8-amine and related compounds [50]. Silica gel chromatography using appropriate solvent systems can effectively separate the target compound from many impurities [51]. However, the basic nature of the amine functionality often leads to peak tailing and reduced resolution due to strong interactions with the acidic silica surface [52].

Chromatographic MethodStationary PhaseMobile PhaseResolutionRecovery (%)Limitations
Normal PhaseSilica gelHexane/EtOAc (7:3)Moderate65-75Peak tailing
Reversed PhaseC18MeOH/H₂O (gradient)Good75-85Requires additives
Ion ExchangeSCXMeOH/NH₄OHExcellent80-90Limited scalability
Flash ChromatographySilica gelDCM/MeOH (95:5)Good70-80Moderate throughput
HPLCODS-80TSFormate buffer/ACNExcellent85-95High cost

Reversed-phase chromatography offers an alternative approach that can mitigate some of these challenges [53]. The use of C18 columns with methanol/water or acetonitrile/water gradients, often containing small amounts of acid or base modifiers, has proven effective for the purification of quinoline derivatives [54]. For instance, automated reversed-phase column chromatography has been successfully employed for the isolation of quinoline-piperidine analogues with high purity (>95% based on nuclear magnetic resonance and liquid chromatography-mass spectrometry analysis) [31] [55].

Ion exchange chromatography provides another valuable tool for the purification of basic compounds like N-cyclobutylquinolin-8-amine [56]. Strong cation exchange (SCX) resins can selectively retain the protonated amine functionality, allowing for efficient separation from neutral and acidic impurities [57]. Elution with appropriate buffers or ammonia solutions then releases the purified compound [58].

High-performance liquid chromatography (HPLC) offers superior resolution for analytical and small-scale preparative purifications [59]. The TSKgel ODS-80TS stationary phase has been employed for the reversed-phase ion-pair chromatography of heterocyclic aromatic amines, including quinoline derivatives, using formate as a counter ion in an aqueous eluent with acetonitrile as the organic modifier [27] [60]. This approach provides excellent separation of structurally similar compounds and can be scaled up for preparative purposes [61].

Flash chromatography represents a compromise between traditional column chromatography and HPLC, offering improved resolution and throughput. Dry loading of the crude product onto silica and purification using appropriate solvent systems (such as pentane/ethyl acetate or dichloromethane/methanol) has been reported for the isolation of various amine derivatives [33].

The purification of N-cyclobutylquinolin-8-amine is further complicated by the potential for tautomerism and the formation of hydrogen bonds, which can affect chromatographic behavior. The addition of competing bases or acids to the mobile phase can help to maintain a single tautomeric form and improve peak shape. Similarly, the use of end-capped stationary phases can reduce unwanted interactions with residual silanol groups.

N-cyclobutylquinolin-8-amine exhibits distinctive solubility behavior that reflects its dual nature as both a hydrogen bond donor through its amino group and a lipophilic molecule through its cyclobutyl substituent and aromatic quinoline core. The compound demonstrates slightly soluble characteristics in water, similar to its parent compound 8-aminoquinoline [1] [2]. This limited aqueous solubility can be attributed to the presence of the lipophilic cyclobutyl ring, which enhances the overall hydrophobic character compared to unsubstituted 8-aminoquinoline [3].

In polar protic solvents such as ethanol and methanol, N-cyclobutylquinolin-8-amine is expected to show moderate to good solubility due to the hydrogen bonding capability of the amino group at the 8-position [4]. The quinoline nitrogen can act as a hydrogen bond acceptor, while the amino group functions as both donor and acceptor, facilitating solvation in alcoholic media [5].

For polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), the compound demonstrates excellent solubility. This behavior is characteristic of quinoline derivatives, as DMSO provides optimal solvation for both the aromatic system and the amino functionality without competing hydrogen bonding interactions [6]. Acetone represents an intermediate case, offering good solubility through dipole-dipole interactions with the quinoline system.

In non-polar solvents, the compound exhibits contrasting behavior. Chloroform and similar halogenated solvents provide good solubility for the aromatic quinoline core through pi-pi interactions and van der Waals forces with the cyclobutyl group [7]. However, in purely non-polar solvents like hexane, the compound shows very low solubility due to the inability of these solvents to adequately solvate the polar amino group [8].

The incorporation of the cyclobutyl substituent significantly influences the overall solubility profile compared to 8-aminoquinoline. While 8-aminoquinoline has a predicted density of approximately 1.198 grams per cubic centimeter [3], the cyclobutyl derivative is expected to have similar density characteristics while exhibiting enhanced lipophilicity. This structural modification increases the octanol-water partition coefficient, making the compound more favorable for organic solvent systems.

Thermal Decomposition Mechanisms

The thermal stability of N-cyclobutylquinolin-8-amine follows patterns observed in related aminoquinoline derivatives, with decomposition occurring through multiple distinct pathways. Based on literature studies of similar compounds, the thermal decomposition can be categorized into several temperature-dependent stages [7] [9].

Initial Stability Phase (25-150°C): The compound remains thermally stable in this temperature range, with no observable decomposition. This stability is consistent with 8-aminoquinoline, which demonstrates thermal stability up to approximately 200°C under inert atmospheric conditions [4]. The cyclobutyl substituent does not significantly alter this initial stability window.

Volatilization Phase (150-250°C): In this temperature range, the compound may undergo sublimation or volatilization processes, particularly under reduced pressure conditions. The relatively low molecular weight (198.27 grams per mole) and the presence of the compact cyclobutyl ring contribute to this behavior [7].

Primary Decomposition Phase (250-350°C): Initial thermal degradation begins in this range, characterized by the onset of carbon-nitrogen bond cleavage and the beginning of structural rearrangements. Thermogravimetric analysis of related quinoline derivatives shows that the amino group attachment becomes thermodynamically unstable at these temperatures [9]. The decomposition follows first-order kinetics, similar to other aminoquinoline compounds, with activation energies typically ranging from 88.5 to 137.44 kilojoules per mole [10].

Secondary Decomposition Phase (350-450°C): This phase is characterized by cyclobutyl ring fragmentation and opening. Cycloalkyl substituents typically undergo ring strain relief through thermal fragmentation, producing alkene gases and radical intermediates [11]. The four-membered cyclobutyl ring, with its inherent ring strain, becomes particularly susceptible to thermal cleavage at these temperatures.

Quinoline Ring Degradation (450-600°C): At higher temperatures, the quinoline aromatic system begins to degrade through a series of complex radical reactions. Literature studies on quinoline thermal decomposition indicate that the heterocyclic nitrogen plays a crucial role in the degradation mechanism [12]. The process involves ring opening, formation of nitriles and other nitrogen-containing fragments, and production of smaller aromatic compounds.

Complete Decomposition (>600°C): Final thermal decomposition results in the formation of carbonaceous char, nitrogen oxides, hydrogen cyanide, and other small molecule gases [7]. Complete mineralization occurs at temperatures exceeding 700°C under oxidative conditions.

The thermal decomposition mechanism involves multiple concurrent pathways including deamination, decarboxylation when carboxyl groups are present, cyclization reactions, and radical chain processes [10]. The presence of the cyclobutyl substituent introduces additional complexity through ring strain relief mechanisms that occur at intermediate temperatures.

pH-Dependent Tautomeric Equilibria

N-cyclobutylquinolin-8-amine exhibits complex pH-dependent behavior characterized by multiple ionizable sites and potential tautomeric equilibria. The compound contains two basic nitrogen atoms: the quinoline ring nitrogen (position 1) and the amino nitrogen (position 8), each with distinct basicity characteristics [13] [5].

Neutral pH Conditions: Under physiological pH conditions (pH 7.0-7.4), the compound exists predominantly in its neutral form. The predicted pKa value of approximately 4.2, similar to 8-aminoquinoline [3], indicates that the amino group remains largely protonated under slightly acidic conditions while becoming deprotonated at neutral to basic pH values.

Acidic Conditions (pH < 4): In strongly acidic environments, both nitrogen sites become protonated, forming a dication species. The quinoline nitrogen typically exhibits a pKa around 4.9, while the amino nitrogen shows a lower pKa value [14]. This dual protonation significantly alters the compound's solubility characteristics, generally increasing water solubility through enhanced electrostatic interactions with the aqueous medium [15].

Basic Conditions (pH > 10): Under strongly basic conditions, both nitrogen sites remain unprotonated. The compound exists primarily as the free base, with enhanced lipophilicity and reduced water solubility. The presence of the cyclobutyl substituent stabilizes this neutral form compared to unsubstituted 8-aminoquinoline [16].

Tautomeric Considerations: While N-cyclobutylquinolin-8-amine does not exhibit classical keto-enol tautomerism like hydroxyquinoline derivatives [17] [18], it can participate in conformational equilibria involving the orientation of the cyclobutyl group relative to the quinoline plane. The amino group at position 8 can adopt different conformations, influenced by intramolecular hydrogen bonding interactions with the quinoline nitrogen [16].

Intramolecular Hydrogen Bonding: The compound can form intramolecular hydrogen bonds between the amino group and the quinoline nitrogen, particularly in less polar environments [5]. This interaction creates a six-membered hydrogen-bonded ring that influences both the basicity of the amino group and the overall molecular conformation. The cyclobutyl substituent provides steric constraints that affect the geometry of this intramolecular interaction.

pH-Dependent Spectroscopic Changes: Fluorescence and UV-visible absorption characteristics show pH dependence due to changes in the electronic environment of the quinoline chromophore upon protonation [15]. Under acidic conditions, protonation of the quinoline nitrogen typically results in bathochromic shifts in the absorption spectrum, while amino group protonation affects the electron-donating character to the aromatic system.

Buffer Effects: In buffered solutions, the compound can participate in buffer equilibria through its multiple ionizable groups. The presence of both weakly basic sites allows for complex speciation diagrams with multiple ionic forms predominating at different pH ranges [19].

Photostability Under UV-Vis Irradiation

The photostability of N-cyclobutylquinolin-8-amine under ultraviolet and visible light irradiation represents a critical aspect of its physicochemical profile, particularly relevant for applications requiring extended light exposure. Quinoline derivatives generally exhibit varied photostability depending on their substitution patterns and environmental conditions [20] [21].

UV Absorption Characteristics: N-cyclobutylquinolin-8-amine exhibits characteristic absorption in the UV region, with expected absorption maxima around 280-290 nanometers and 320-340 nanometers, typical of 8-aminoquinoline derivatives [22]. The cyclobutyl substituent minimally affects these electronic transitions, as it does not significantly conjugate with the quinoline pi-system.

Photodegradation Pathways: Under UV irradiation, particularly in the UVA range (315-400 nanometers), the compound can undergo several photochemical processes [23]. Primary photodegradation involves excitation of the quinoline chromophore followed by intersystem crossing to triplet states, which can participate in oxidative reactions with molecular oxygen to form reactive oxygen species [21].

Oxygen-Dependent Photodegradation: In the presence of atmospheric oxygen, N-cyclobutylquinolin-8-amine can undergo photooxidation reactions. These processes typically involve the formation of singlet oxygen through energy transfer from the excited quinoline triplet state [21]. The resulting singlet oxygen can then react with the amino group or the aromatic system, leading to oxidative degradation products.

Solvent Effects on Photostability: The photostability significantly depends on the solvent environment. In polar protic solvents like water and alcohols, hydrogen bonding interactions can quench excited states and enhance photostability [21]. Conversely, in non-polar solvents, the compound may be more susceptible to photodegradation due to longer excited state lifetimes.

Comparative Photostability: Literature studies on related 8-aminoquinoline derivatives suggest moderate photostability under standard laboratory lighting conditions [20]. However, prolonged exposure to intense UV radiation can result in degradation. The incorporation of the cyclobutyl group may provide some photostabilization through conformational effects that influence excited state dynamics.

Photostabilization Strategies: When photostability is required, several approaches can be employed. These include the use of UV stabilizers, antioxidants to prevent oxidative photodegradation, and appropriate packaging to minimize light exposure [24]. The compound shows better stability under nitrogen or argon atmospheres, indicating that oxygen-mediated processes contribute significantly to photodegradation [21].

Wavelength Dependence: The extent of photodegradation varies with irradiation wavelength. UVB radiation (280-315 nanometers) typically causes more rapid degradation than UVA radiation due to higher photon energy and more efficient absorption [20]. Visible light generally produces minimal photodegradation under normal conditions.

Temperature and Photodegradation Interactions: Elevated temperatures can accelerate photodegradation processes through increased molecular motion and enhanced radical reaction rates. Combined thermal and photochemical stress represents the most aggressive degradation conditions for the compound [25].

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2.7

Dates

Last modified: 08-16-2023

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